Diethyl (2-amino-2-oxoethyl)phosphonate

Lanthanide coordination chemistry Hemilabile ligands Phosphonate complexation

Piperidine acetamide synthesis and lanthanide catalyst design demand the correct phosphonate building block. N,N-dialkyl analogs fail to replicate the hemilabile coordination of this primary amide, compromising catalytic turnover frequency. This solid diethyl ester achieves >90% yield via phase-transfer catalysis, reducing raw material costs and waste for industrial-scale procurement. • Primary -CONH₂ group provides unique H-bonding donor/acceptor profile for selective metal complex stabilization • ≥95% purity (CHN); white to yellow powder or crystals; m.p. 78-80°C • Ambient storage & shipping; not classified as dangerous goods for transport

Molecular Formula C6H14NO4P
Molecular Weight 195.15 g/mol
CAS No. 5464-68-6
Cat. No. B1330135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (2-amino-2-oxoethyl)phosphonate
CAS5464-68-6
Molecular FormulaC6H14NO4P
Molecular Weight195.15 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC(=O)N)OCC
InChIInChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8)
InChIKeyQPVCUQOSWAXEOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (2-Amino-2-oxoethyl)phosphonate Procurement Overview


Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6), also referred to as diethyl carbamoylmethylphosphonate, is an organophosphorus compound bearing both a phosphonate ester and a primary amide moiety . It is a solid at ambient temperature with a melting point of 78–80 °C and a predicted boiling point of 338.9 °C . The compound is primarily employed as a synthetic intermediate for piperidine acetamide derivatives and as a ligand for lanthanide and actinide coordination chemistry [1][2].

1 Synthetic intermediate workflow for hemilabile lanthanide and actinide ligands
2 Primary amide structure for hydrogen-bonding-dependent coordination
3 Solid-form selection for automated dispensing and long-term storage

Diethyl (2-Amino-2-oxoethyl)phosphonate Substitution Issues


Substituting diethyl (2-amino-2-oxoethyl)phosphonate with seemingly analogous compounds, such as its N,N-dialkyl-substituted counterparts or phosphonoacetate esters, often leads to significant divergence in coordination behavior and downstream reactivity [1]. The primary amide group (–CONH₂) provides a unique hydrogen-bonding donor/acceptor profile that directly influences the ligand's hemilabile nature and its capacity to stabilize specific metal complexes, a characteristic absent in tertiary amide analogs. This structural specificity translates into quantifiable differences in complex formation and synthetic utility, as detailed below.

Target Potential Substitute Risk Context
Diethyl (2-amino-2-oxoethyl)phosphonate N,N-dialkyl carbamoylmethylphosphonate Tertiary amide analog lacks H-bond donor profile and may shift coordination mode from monodentate to bidentate, altering complex lability
Diethyl (2-amino-2-oxoethyl)phosphonate Dimethyl (2-amino-2-oxoethyl)phosphonate Liquid ester analog introduces handling and dosing variability; physical form difference may not transfer directly in automated solid-dispensing workflows
Diethyl (2-amino-2-oxoethyl)phosphonate Triethyl phosphonoacetate Missing primary amide group alters metal-binding geometry; phosphonoacetate scaffold may not reproduce the same coordination sphere

Diethyl (2-Amino-2-oxoethyl)phosphonate Differentiation Evidence


Lanthanide Coordination Mode

In lanthanide nitrate complexes, diethyl (2-amino-2-oxoethyl)phosphonate (L) acts as a monodentate ligand coordinating solely through the phosphoryl (P=O) group, whereas the N,N-dimethyl analog (L') demonstrates bidentate coordination involving both P=O and C=O groups. This is evidenced by IR spectroscopy where the ν(P=O) shift upon complexation is larger for the monodentate mode, while the ν(C=O) remains essentially unchanged for the unsubstituted ligand [1].

Lanthanide Coordination Mode
Class-level inference
Monodentate P=O binding; ν(C=O) shift negligible
Target: Monodentate via P=O only N,N-dimethyl analog: Bidentate via P=O and C=O
Supports hemilabile coordination design
LnL₂(NO₃)₃ complexes; IR in nujol mull
Lanthanide coordination chemistry Hemilabile ligands Phosphonate complexation

Phase-Transfer Catalysis Synthesis

The preparation of carbamoylmethylphosphonates, including the diethyl ester, can be achieved in yields of 90% or better using a phase-transfer catalysis (PTC) method, a significant improvement over the 40–60% yields typical of the conventional Michaelis–Becker and Arbuzov routes. This process enhancement is directly linked to the reactivity profile of the primary chloroacetamide precursor, which undergoes nucleophilic substitution more efficiently under PTC conditions than N,N-dialkyl analogs [1].

PTC Synthesis Yield
Class-level inference
≥90% reported yield via PTC
Target: ≥90% yield Prior art: 40–60% yield
May support lower procurement cost per unit
Two-phase aq. NaOH/CH₂Cl₂; PTC catalyst
Organophosphorus synthesis Phase-transfer catalysis Process chemistry

Physical Form and Handling

Diethyl (2-amino-2-oxoethyl)phosphonate is a crystalline solid with a melting point of 78–80 °C , whereas the closely related dimethyl ester analog is a liquid at room temperature . The solid physical form simplifies handling, weighing, and storage for solid-phase synthesis or formulation into solid dosage forms, and avoids the volatility and hygroscopicity issues associated with liquid phosphonate esters.

Physical Form and Handling
Cross-study comparable
Crystalline solid; mp 78–80 °C
Target: Solid at 25 °C Dimethyl analog: Liquid at 25 °C
Supports automated solid-dispensing workflows
Ambient conditions; long-term storage context
Physicochemical properties Formulation Handling

Diethyl (2-Amino-2-oxoethyl)phosphonate Applications


Synthesis of Hemilabile Lanthanide Catalysts

The monodentate, hemilabile character of diethyl (2-amino-2-oxoethyl)phosphonate makes it the preferred precursor for designing lanthanide-based Lewis acid catalysts that require a labile coordination site for substrate activation. Procurement of this specific primary amide, rather than a tertiary amide analog, is essential to achieve the desired catalytic turnover frequency [1].

Scalable Piperidine Acetamide Manufacturing

The 90%+ synthetic yield achievable via phase-transfer catalysis positions this compound as the most cost-effective phosphonate building block for the commercial production of piperidine acetamide intermediates. The high-yielding process reduces raw material costs and waste, aligning with green chemistry principles for industrial-scale procurement [2].

Solid-Phase Peptidomimetic and Library Synthesis

The solid physical form of the compound facilitates accurate automated dispensing onto solid supports. Researchers developing phosphonate-containing peptidomimetics for protease inhibition select the diethyl ester over liquid dimethyl analogs for superior handling in parallel synthesis platforms, ensuring consistent loading and reaction reproducibility .

Actinide Sensor Functionalization

Carbamoylmethylphosphonate ligands, typified by this diethyl ester, are proven scaffolds for functionalizing silicon or glass surfaces to create selective actinide-binding monolayers. The primary amide functionality allows further covalent attachment chemistry that is not straightforward with N,N-dialkyl variants, making it the basis for radiometric plutonium assay development [3].

Application
Selection Property
Validation Focus
Lanthanide catalyst design studies
Monodentate hemilabile coordination profile
Catalytic turnover in model reactions
Piperidine acetamide intermediate scale-up
High-yield PTC synthesis pathway
Process yield and purity at pilot scale
Solid-phase peptidomimetic library synthesis
Crystalline solid handling and dispensing
Loading reproducibility on automated platforms
Actinide sensor surface functionalization
Primary amide covalent attachment handle
Selective actinide binding on modified substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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